molecular formula C8H7BrFN B6591912 6-bromo-7-fluoro-2,3-dihydro-1H-indole CAS No. 1782908-19-3

6-bromo-7-fluoro-2,3-dihydro-1H-indole

Cat. No. B6591912
CAS RN: 1782908-19-3
M. Wt: 216.05 g/mol
InChI Key: BJRQVQHXICYZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-7-fluoro-2,3-dihydro-1H-indole” is a heterocyclic compound with the molecular formula C8H7BrFN . It has a molecular weight of 216.05 . This compound is also known by its IUPAC name, 6-bromo-7-fluoroindoline .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to an indoline ring . The InChI code for this compound is 1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.05 . Unfortunately, the search results do not provide additional information such as density, boiling point, melting point, or flash point .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives are pivotal in organic chemistry due to their presence in many natural products and pharmaceutical compounds. The classification of indole synthesis provides a structured approach to understanding how such compounds can be synthesized, offering a foundation for developing new methods relevant to 6-bromo-7-fluoro-2,3-dihydro-1H-indole. This classification encompasses various strategies for forming the indole core, highlighting the diverse routes available for synthesizing indole derivatives and their potential applications in creating complex molecules (Taber & Tirunahari, 2011).

C2-Functionalization of Indole via Umpolung

The C2-functionalization of indoles, including compounds similar to this compound, is crucial for synthesizing bioactive molecules. The umpolung strategy, which reverses the typical reactivity pattern of indole, allows for the introduction of functional groups at the C2 position, a key modification in the synthesis of pharmaceuticals and materials. This approach expands the utility of indoles in synthetic chemistry, offering new pathways for functionalizing molecules for specific applications (Deka, Deb, & Baruah, 2020).

Indole Derivatives in Pharmacology

Indole derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The indole nucleus's ability to mimic peptide structures and bind to enzymes facilitates the development of novel drugs with diverse modes of action. This versatility underscores the potential of this compound derivatives in exploring new therapeutic agents, particularly as antiviral compounds (Zhang, Chen, & Yang, 2014).

Pictet-Spengler Reaction in Indole Alkaloid Synthesis

The Pictet-Spengler reaction is a cornerstone in synthesizing indole-based alkaloids, including structures akin to this compound. This reaction facilitates the construction of tetrahydro-β-carboline scaffolds found in many natural and synthetic compounds with significant biological activities. The versatility of this reaction underscores its importance in the synthesis of indole alkaloids, highlighting its potential application in creating compounds with therapeutic value (Rao, Maiti, & Chanda, 2017).

properties

IUPAC Name

6-bromo-7-fluoro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRQVQHXICYZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.